molecular formula C16H17N5O3S2 B2671284 2-((1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole CAS No. 2319832-65-8

2-((1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Cat. No.: B2671284
CAS No.: 2319832-65-8
M. Wt: 391.46
InChI Key: CRVOZIXVFBOSRN-UHFFFAOYSA-N
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Description

2-((1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C16H17N5O3S2 and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds based on 1,3,4-thiadiazole, often featuring sulfonyl and piperidine groups, possess significant antimicrobial properties. These compounds, including those linked with pyrazole moieties, have been synthesized and tested against a variety of microbial strains. The antimicrobial activity is attributed to the unique structural features of these compounds, which interact with bacterial and fungal targets, demonstrating pronounced efficacy against several pathogens (T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002; V. Padmavathi, P. Thriveni, G. Sudhakar Reddy, D. Deepti, 2008).

Antitumor and Antiproliferative Activities

Compounds featuring the 1,3,4-thiadiazole scaffold, especially those modified with sulfonyl piperidine, have been explored for their antitumor and antiproliferative effects. These studies have identified several compounds within this class that show promising activity against various cancer cell lines, suggesting their potential as antitumor agents. The structural diversity of these compounds allows for targeted modifications to enhance their efficacy and specificity against cancer cells (M. Swapna, C. Premakumari, S. Reddy, A. Padmaja, V. Padmavathi, P. Kondaiah, N. S. Krishna, 2013; Samet Mert, A. S. Yaglıoglu, I. Demirtaş, R. Kasımoğulları, 2014).

Properties

IUPAC Name

2-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c22-26(23,15-4-2-13(3-5-15)21-9-1-8-18-21)20-10-6-14(7-11-20)24-16-19-17-12-25-16/h1-5,8-9,12,14H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVOZIXVFBOSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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